![molecular formula C21H29N5O6 B13807647 (2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide](/img/structure/B13807647.png)
(2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetamido, amino, hydroxyphenyl, and pyrrolidine moieties. Its unique configuration makes it a subject of interest in synthetic chemistry, medicinal chemistry, and biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide involves multiple steps, each requiring precise reaction conditions. The process typically begins with the protection of amino and hydroxyl groups, followed by the formation of peptide bonds through coupling reactions. Common reagents used in these steps include carbodiimides, such as N,N’-dicyclohexylcarbodiimide (DCC), and coupling agents like 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of complex peptides. These machines utilize solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid resin support. This method enhances the purity and yield of the final product, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
(2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinones, while reduction of carbonyl groups results in alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its interactions with proteins and enzymes. Its ability to form stable peptide bonds makes it a valuable tool for investigating protein structure and function.
Medicine
In medicine, (2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide is explored for its potential therapeutic properties. Its structural similarity to natural peptides suggests that it may have bioactive properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
作用機序
The mechanism of action of (2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s peptide bonds allow it to mimic natural peptides, enabling it to bind to active sites on enzymes or receptors. This binding can modulate the activity of these proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific configuration and functional groups. Compared to similar compounds, it offers a distinct combination of chemical properties that make it suitable for a wide range of applications in research and industry.
特性
分子式 |
C21H29N5O6 |
|---|---|
分子量 |
447.5 g/mol |
IUPAC名 |
(2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide |
InChI |
InChI=1S/C21H29N5O6/c1-12(27)24-16(11-18(23)29)20(31)25(2)21(32)17-4-3-9-26(17)19(30)15(22)10-13-5-7-14(28)8-6-13/h5-8,15-17,28H,3-4,9-11,22H2,1-2H3,(H2,23,29)(H,24,27)/t15-,16-,17-/m0/s1 |
InChIキー |
KWJZFJLWRATYMZ-ULQDDVLXSA-N |
異性体SMILES |
CC(=O)N[C@@H](CC(=O)N)C(=O)N(C)C(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N |
正規SMILES |
CC(=O)NC(CC(=O)N)C(=O)N(C)C(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


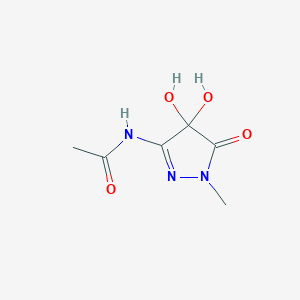
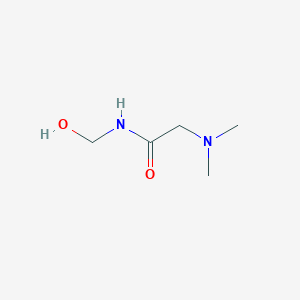
![1h-[1,3]Thiazino[3,4-a]benzimidazole](/img/structure/B13807572.png)
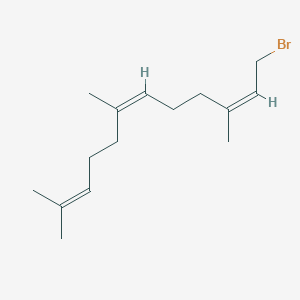
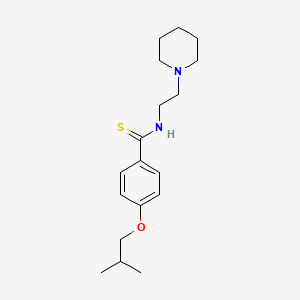
![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B13807587.png)
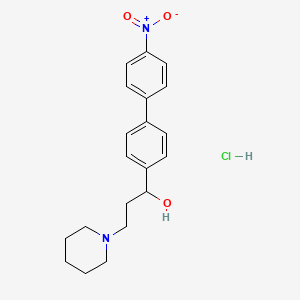
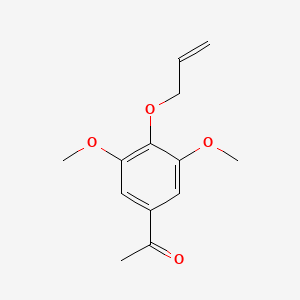
![9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene](/img/structure/B13807600.png)

![N-(7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)acetamide](/img/structure/B13807624.png)
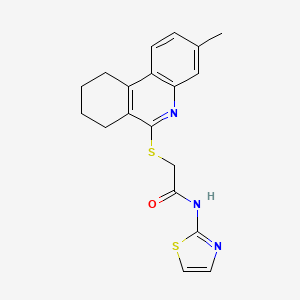
![(1S,2S,4R,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13807634.png)
![3-Pyridinecarbonitrile, 5-[(3,4-dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13807636.png)
